molecular formula C10H12F3NO2 B1375720 3-Amino-1-[4-(trifluoromethoxy)phenyl]propan-1-ol CAS No. 634915-14-3

3-Amino-1-[4-(trifluoromethoxy)phenyl]propan-1-ol

Cat. No. B1375720
CAS RN: 634915-14-3
M. Wt: 235.2 g/mol
InChI Key: XOBIXOGNHHLXHZ-UHFFFAOYSA-N
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Description

“3-Amino-1-[4-(trifluoromethoxy)phenyl]propan-1-ol” is an organic compound with the molecular formula C10H12F3NO2. It has a molecular weight of 235.20 . The compound is also known as 3-amino-2-{[4-(trifluoromethoxy)phenyl]methyl}propan-1-ol .


Molecular Structure Analysis

The molecular structure of “3-Amino-1-[4-(trifluoromethoxy)phenyl]propan-1-ol” includes a trifluoromethoxy group (-OCF3) attached to a phenyl ring, which is further connected to a propanolamine moiety. The presence of the trifluoromethoxy group can significantly affect the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

The compound is an oil at room temperature . It has a predicted boiling point of 339.3±42.0 °C and a predicted density of 1.396±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Pharmacological Activity

The compound is involved in the synthesis and pharmacological examination of a variety of tertiary amino-propanes and propan-2-ols. These compounds, especially those derived from N-phenylpiperazines, have shown varying biological activities. Substituents on the phenyl and phenoxy rings significantly influence their pharmacological profiles, with some demonstrating hypotensive activity and others affecting the central nervous system (CNS) (Gupta et al., 1978).

Cardioselectivity of Beta-Adrenoceptor Blocking Agents

Research into beta-adrenoceptor blocking agents has led to the synthesis of aryl and aryloxy propan-2-ols, revealing insights into their cardioselectivity and affinity for beta-1 and beta-2 adrenoceptors. This has implications for designing drugs with targeted cardiovascular effects, enhancing the therapeutic index of beta-blockers (Rzeszotarski et al., 1979).

Antimicrobial Agent Synthesis

Efforts in synthesizing substituted phenyl azetidines have identified compounds derived from 3-amino-propan-1-ol as potential antimicrobial agents. This synthesis route showcases the utility of 3-amino-propan-1-ol in developing new antimicrobial drugs, further contributing to the fight against infectious diseases (Doraswamy & Ramana, 2013).

Enantioselective Synthesis Applications

A study on the lipase-mediated kinetic resolution of trifluoro compounds, including derivatives of 3-amino-propan-1-ol, demonstrates its role in the enantioselective synthesis of important intermediates. This process is pivotal in the production of chiral molecules, which are essential in the pharmaceutical industry for their enhanced efficacy and reduced side effects (Shimizu, Sugiyama, & Fujisawa, 1996).

Development of Fluorescent Markers

Research into fluorescent markers synthesized from industrial waste materials like cardanol and glycerol, incorporating 3-amino-propan-1-ol derivatives, highlights its application in environmental science. These markers, with low acute toxicity, offer potential for biodiesel quality monitoring, showcasing the compound's versatility beyond pharmacology (Pelizaro et al., 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for “3-Amino-1-[4-(trifluoromethoxy)phenyl]propan-1-ol” would likely involve further studies to determine its potential applications. Given the unique properties of trifluoromethoxy-containing compounds, it could be of interest in the development of new pharmaceuticals or materials .

properties

IUPAC Name

3-amino-1-[4-(trifluoromethoxy)phenyl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO2/c11-10(12,13)16-8-3-1-7(2-4-8)9(15)5-6-14/h1-4,9,15H,5-6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBIXOGNHHLXHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CCN)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001218193
Record name α-(2-Aminoethyl)-4-(trifluoromethoxy)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001218193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

634915-14-3
Record name α-(2-Aminoethyl)-4-(trifluoromethoxy)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=634915-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(2-Aminoethyl)-4-(trifluoromethoxy)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001218193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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